

High-purity 5-Bromo-4-Chromanone for pharmaceutical research

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Compound of Interest

Compound Name: 5-Bromo-4-Chromanone

Cat. No.: B598214

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Technical Support Center: High-Purity 5-Bromo-4-Chromanone

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of high-purity **5-Bromo-4-Chromanone** in pharmaceutical research.

Frequently Asked Questions (FAQs)

Product Characteristics

- What are the physical and chemical properties of **5-Bromo-4-Chromanone**?
 - **5-Bromo-4-Chromanone** is a solid organic compound. While specific data for the 5-bromo isomer is not readily available, related bromo-chromanone isomers are typically pale yellow crystalline solids.^[1] The general structure of chromanone suggests it would be slightly soluble in water but soluble in common organic solvents.^[2]
- What is the recommended storage condition for **5-Bromo-4-Chromanone**?
 - It is recommended to store **5-Bromo-4-Chromanone** in a cool, dry, well-ventilated area away from incompatible substances. The container should be kept tightly closed when not in use. For long-term stability, storage at 0-8 °C is advisable, similar to other bromo-chromanone derivatives.^[1]

- What is the expected purity of high-purity **5-Bromo-4-Chromanone**?
 - High-purity **5-Bromo-4-Chromanone** should have a purity of $\geq 98\%$ as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Handling and Safety

- What are the primary safety hazards associated with **5-Bromo-4-Chromanone**?
 - **5-Bromo-4-Chromanone** is an organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[3]
- How should I handle spills of **5-Bromo-4-Chromanone**?
 - For solid spills, carefully sweep the material to avoid generating dust and place it in a designated chemical waste container. Ensure the area is then cleaned with an appropriate solvent and decontaminated.

Experimental Use

- In which solvents is **5-Bromo-4-Chromanone** soluble?
 - Based on the general solubility of chromanones, **5-Bromo-4-Chromanone** is expected to be soluble in common organic solvents such as ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and chloroform.^[2]
- What are some common reactions where **5-Bromo-4-Chromanone** is used as a starting material?
 - As an aryl bromide and a ketone, **5-Bromo-4-Chromanone** is a versatile intermediate. It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromo position to form new carbon-carbon bonds.^{[4][5][6][7]} The ketone functionality can be a site for various reactions, including reduction or reaction with amines.^{[8][9]}

- What are potential impurities I might find in my **5-Bromo-4-Chromanone** sample?
 - Impurities can arise from the starting materials or by-products of the synthesis. For chromanones synthesized from phenols and acrylonitrile, residual starting materials or incompletely cyclized intermediates could be present.^[2] In syntheses involving bromination, isomers (e.g., 7-Bromo-4-Chromanone) or di-brominated products could be potential impurities.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving **5-Bromo-4-Chromanone**.

Reaction Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no conversion of 5-Bromo-4-Chromanone in a Suzuki coupling reaction.	Inactive catalyst.	Ensure the palladium catalyst is fresh and handled under an inert atmosphere.
Ineffective base.	Use a freshly opened or properly stored base. The choice of base can be critical; consider screening different bases (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4).	
Poor solubility of reactants.	Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A co-solvent system (e.g., dioxane/water) is often effective. ^[6]	
Formation of significant by-products.	Side reactions due to high temperature.	Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity.
De-bromination of the starting material.	Ensure the reaction conditions are not overly reductive. Check the purity of reagents for any reducing contaminants.	
Difficulty in purifying the product from unreacted 5-Bromo-4-Chromanone.	Similar polarity of the product and starting material.	Optimize the chromatographic separation conditions. Consider using a different solvent system or a different stationary phase for column chromatography.

Handling and Stability Troubleshooting

Problem	Possible Cause	Suggested Solution
The material has changed color over time.	Degradation due to light or air exposure.	Store the compound in an amber vial, tightly sealed, and under an inert atmosphere if possible. For long-term storage, refrigeration is recommended.
Inconsistent results between batches.	Variation in purity.	It is crucial to assess the purity of each new batch of 5-Bromo-4-Chromanone before use. HPLC or GC analysis is recommended.

Data Presentation

Physical and Chemical Properties of Bromo-Chromanone Isomers

Property	5-Bromo-4-Chromanone	6-Bromo-4-Chromanone	8-Bromo-2-pentylchroman-4-one
Molecular Formula	C ₉ H ₇ BrO ₂	C ₉ H ₇ BrO ₂	C ₁₄ H ₁₇ BrO ₂
Molecular Weight	227.06 g/mol	227.05 g/mol [10]	297.19 g/mol
Appearance	Expected to be a solid	Pale yellow crystalline solid[1]	Slightly yellow solid
Melting Point	Data not available	77-83 °C[10]	44–47 °C[11]
CAS Number	1199782-67-6	49660-57-3[10]	Not available

Solubility of 5-Bromo-4-Chromanone (Qualitative)

Solvent	Solubility
Water	Slightly Soluble
Ethanol	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Chloroform	Soluble

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling of **5-Bromo-4-Chromanone**

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromo-4-Chromanone** with an arylboronic acid.

- Materials:
 - 5-Bromo-4-Chromanone**
 - Arylboronic acid (1.2 equivalents)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
 - Base (e.g., K₂CO₃, 2.0 equivalents)
 - Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - To a flame-dried Schlenk flask, add **5-Bromo-4-Chromanone**, the arylboronic acid, palladium catalyst, and base.

- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

2. Synthesis of Chromanone Derivatives as Potential Anti-inflammatory Agents

This protocol is adapted from a general synthesis of chromanone derivatives.[\[11\]](#)

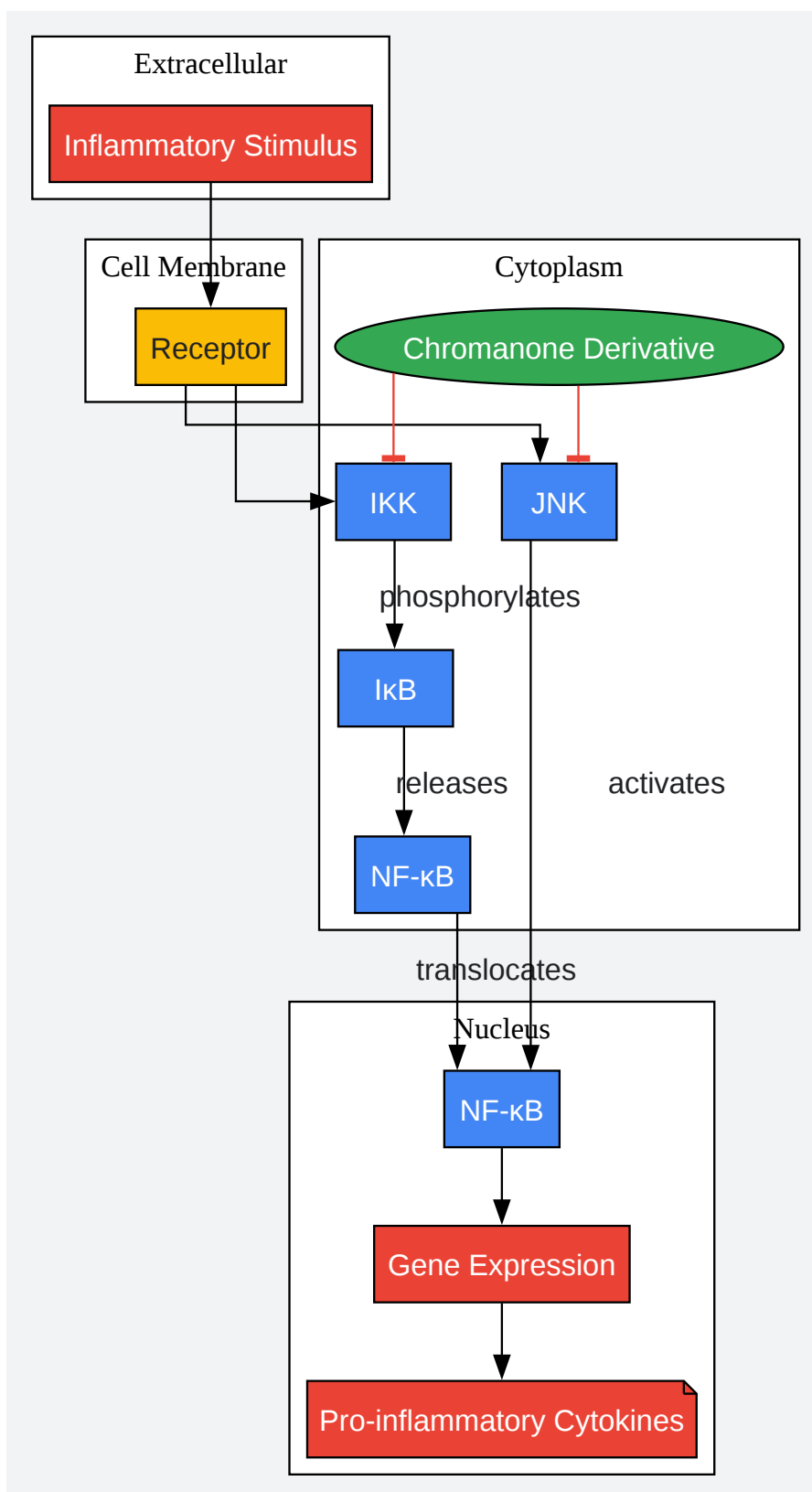
- Materials:
 - Appropriate 2'-hydroxyacetophenone precursor
 - Appropriate aldehyde (1.1 equivalents)
 - Diisopropylamine (DIPA) (1.1 equivalents)
 - Ethanol (EtOH)
 - Microwave reactor
- Procedure:
 - In a microwave vial, dissolve the 2'-hydroxyacetophenone in ethanol.

- Add the aldehyde and diisopropylamine to the solution.
- Seal the vial and heat the mixture in a microwave reactor at 160-170 °C for 1 hour.
- After cooling, dilute the reaction mixture with dichloromethane (CH_2Cl_2).
- Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting chromanone derivative by flash column chromatography.

Visualizations

Signaling Pathway Modulation by Chromanone Derivatives

Chromanone derivatives have been shown to modulate inflammatory signaling pathways, such as the NF- κ B and MAPK/JNK pathways.^{[12][13][14]} Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, making these compounds interesting for the development of anti-inflammatory drugs.



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Caption: Inhibition of NF-κB and JNK Signaling by Chromanone Derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using **5-Bromo-4-Chromanone**.



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Caption: Suzuki-Miyaura Coupling Experimental Workflow.

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